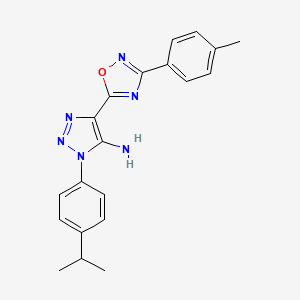

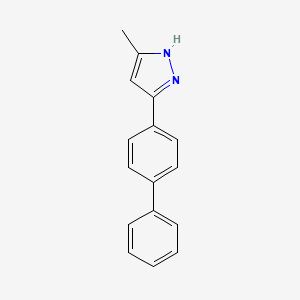

1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole and triazole rings might participate in nucleophilic or electrophilic substitution reactions. The isopropylphenyl and p-tolyl groups could also engage in reactions typical of aromatic compounds .科学的研究の応用

Antimicrobial Activities

Some newly synthesized 1,2,4-triazole derivatives have been shown to possess good or moderate antimicrobial activities against test microorganisms. This includes compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that were effective against a range of bacteria and fungi (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Anticancer Evaluation

A study on 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases derived from isonicotinic acid hydrazide showed significant cytotoxicity against six human cancer cell lines, with some derivatives exhibiting potent anticancer activity (N. Y. Megally Abdo, M. Kamel, 2015).

Cholinesterase Inhibition for Treating Dementias

Compounds based on 2,5-disubstituted 1,3,4-oxadiazoles have been explored for their potential as acetyl- and butyrylcholinesterase inhibitors, with applications in treating dementias and myasthenia gravis. Some derivatives showed moderate dual inhibition, suggesting their utility in medicinal chemistry for neurological conditions (Václav Pflégr, Šárka Štěpánková, Katarína Svrčková, Markéta Švarcová, J. Vinšová, M. Krátký, 2022).

Photoinduced Molecular Rearrangements

Research into the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles has led to insights into molecular rearrangements forming 1,2,4-triazoles. This study highlights the photolytic species arising from heterolytic cleavage and their capture by nucleophilic reagents, contributing to our understanding of photochemical processes in organic chemistry (S. Buscemi, N. Vivona, T. Caronna, 1996).

Synthesis Methods

A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives via a one-pot, four-component condensation reaction provides an efficient approach without the need for catalysts or activation. This method offers an alternative for creating fully substituted 1,3,4-oxadiazole derivatives, underscoring advancements in synthetic organic chemistry (A. Ramazani, A. Rezaei, 2010).

作用機序

Target of Action

The primary target of the compound 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine, also known as 1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, is acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .

Mode of Action

The compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the activity of acetylcholinesterase, preventing it from breaking down acetylcholine .

Biochemical Pathways

By inhibiting acetylcholinesterase, the compound affects the cholinergic pathway. The increased presence of acetylcholine due to the inhibition of acetylcholinesterase can enhance cholinergic transmission . This has downstream effects on various cognitive functions, including memory and learning .

Result of Action

The molecular effect of the compound’s action is the increased presence of acetylcholine in the synaptic cleft due to the inhibition of acetylcholinesterase . On a cellular level, this can lead to enhanced transmission of nerve signals . The compound’s significant acetylcholinesterase inhibitory activity suggests potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .

特性

IUPAC Name |

5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c1-12(2)14-8-10-16(11-9-14)26-18(21)17(23-25-26)20-22-19(24-27-20)15-6-4-13(3)5-7-15/h4-12H,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDGQVNUWKYKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

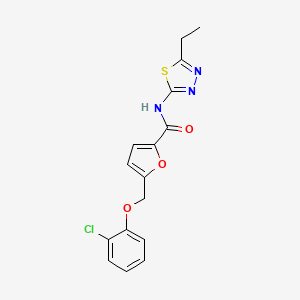

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)

![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695950.png)

![1-{2-[4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B2695956.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2695957.png)

![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)

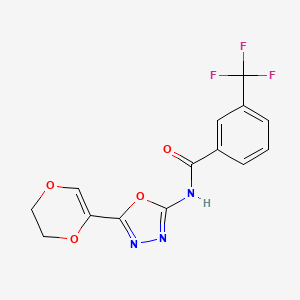

![N-(4-Ethoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2695961.png)

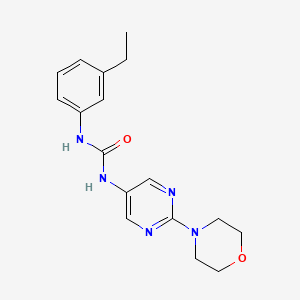

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)